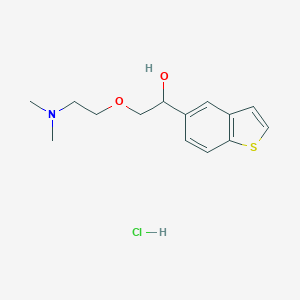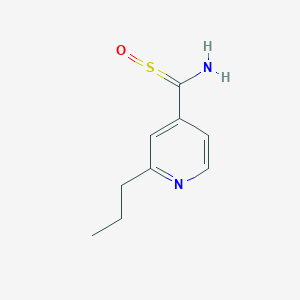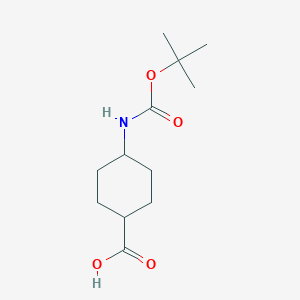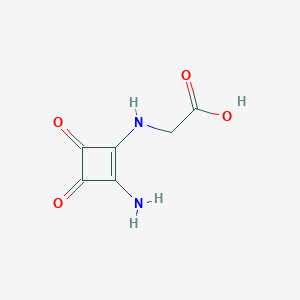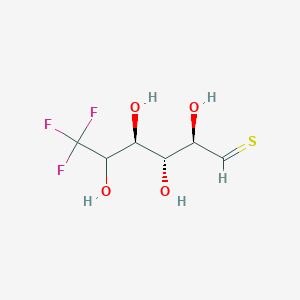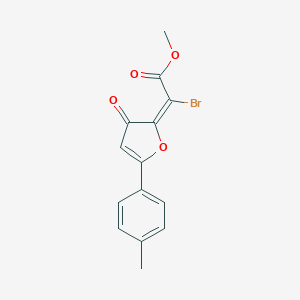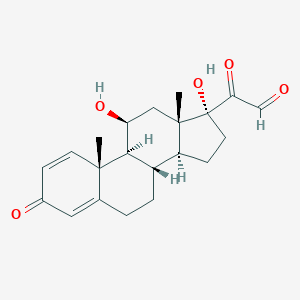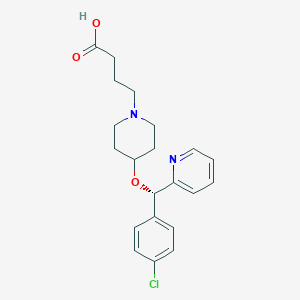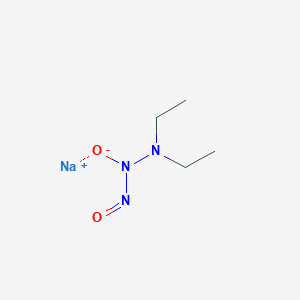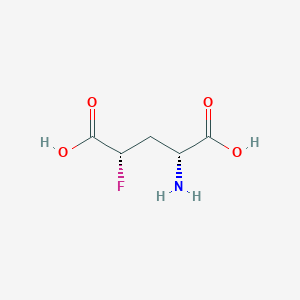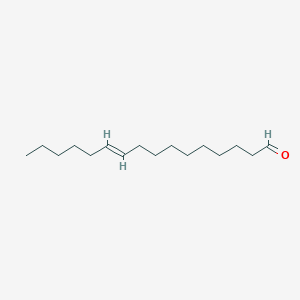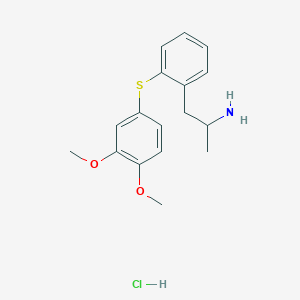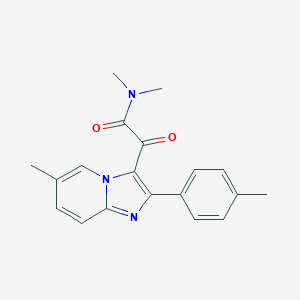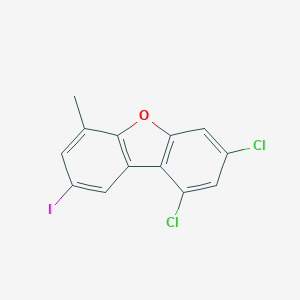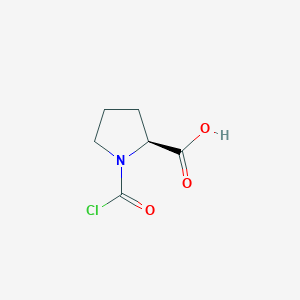
(S)-1-(Chlorocarbonyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(Chlorocarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound belonging to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Chlorocarbonyl)pyrrolidine-2-carboxylic acid typically involves the chlorination of pyrrolidine-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Pyrrolidine-2-carboxylic acid is dissolved in an appropriate solvent such as dichloromethane.
- Thionyl chloride is added dropwise to the solution.
- The reaction mixture is heated under reflux until the evolution of gas ceases.
- The solvent is then removed under reduced pressure to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(Chlorocarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as ethanol or water at room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of amides, esters, or thioesters.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or amines.
Applications De Recherche Scientifique
(S)-1-(Chlorocarbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of (S)-1-(Chlorocarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. This interaction can alter the enzyme’s activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-carboxylic Acid: A precursor in the synthesis of (S)-1-(Chlorocarbonyl)pyrrolidine-2-carboxylic acid.
Proline: Another pyrrolidine derivative with significant biological activity.
Pyrrolidinone: A structurally related compound with diverse applications in medicinal chemistry
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of a carbonochloridoyl group. This combination imparts distinct chemical reactivity and biological properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
131180-40-0 |
|---|---|
Formule moléculaire |
C6H8ClNO3 |
Poids moléculaire |
177.58 g/mol |
Nom IUPAC |
(2S)-1-carbonochloridoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8ClNO3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m0/s1 |
Clé InChI |
GEQHKPFNCBCFSB-BYPYZUCNSA-N |
SMILES |
C1CC(N(C1)C(=O)Cl)C(=O)O |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)Cl)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)Cl)C(=O)O |
Synonymes |
L-Proline, 1-(chlorocarbonyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


